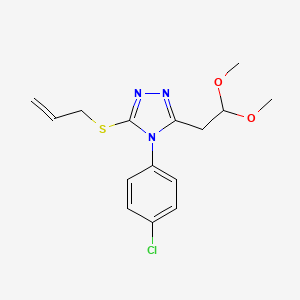![molecular formula C8H12Cl2N2O2 B2371502 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride CAS No. 2418658-73-6](/img/structure/B2371502.png)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol” is a heterocyclic compound . It has the empirical formula C7H7NO3 and a molecular weight of 153.14 . Another related compound is "(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol" .
Synthesis Analysis
There’s a study that prepared new compounds based on 2,3-dihydro-dioxino pyridin-7-ol with different lengths of lipophilic alkyl chains on the quaternary nitrogen (C10-18) . The compounds were characterized with analytical data (NMR, HRMS) and evaluated as wide-spectrum antimicrobial agents against pathogenic fungal and bacterial strains .Molecular Structure Analysis
The SMILES string for “2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol” isOc1cnc2OCCOc2c1 . For “(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol”, the InChI code is 1S/C8H9NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,10H,3-5H2 . Physical And Chemical Properties Analysis
“2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol” is a solid . The flash point is not applicable . For “(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol”, the storage temperature is between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Systems : 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride derivatives have been synthesized for exploring their heterocyclic system properties. For instance, Soukri et al. (2003) synthesized compounds like 2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine and its isomers through various chemical processes (Soukri et al., 2003).
- Novel Analogues with Modified Dioxane Ring : Bartolomea et al. (2003) developed novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, focusing on modifications in the non-aromatic ring, thereby providing a foundation for potential therapeutic agents (Bartolomea et al., 2003).
Potential Therapeutic Applications
- Drug Discovery Scaffolds : Alcázar et al. (2003) emphasized the use of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives as potential scaffolds for drug discovery and combinatorial chemistry, highlighting the versatility of these compounds (Alcázar et al., 2003).
- Enantioselective Synthesis for Biological Activity : Lazar et al. (2005) described the enantioselective synthesis of 2- and 3-substituted derivatives of this compound, which is crucial in developing biologically active compounds (Lazar et al., 2005).
Analytical and Structural Studies
- Stereochemistry and Vibrational Circular Dichroism : Kuppens et al. (2003) conducted studies to determine the stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine using vibrational circular dichroism and DFT calculations, contributing to the understanding of its molecular structure (Kuppens et al., 2003).
Pharmaceutical Research
- Development of Novel Agonists : Picard et al. (2010) explored a novel pyridine derivative (JB-788) related to 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride for its potential as a 5-HT1A agonist, indicating its application in anxiolytic and antipsychotic drugs (Picard et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-5-6-1-2-7-8(10-6)12-4-3-11-7;;/h1-2H,3-5,9H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWKQQZNOYPNJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)
![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2371431.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)
![N-(1-cyanocyclobutyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]-N-methylpropanamide](/img/structure/B2371437.png)
![Ethyl 2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2371438.png)
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole](/img/structure/B2371440.png)